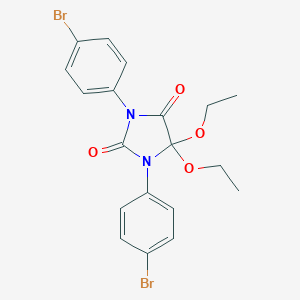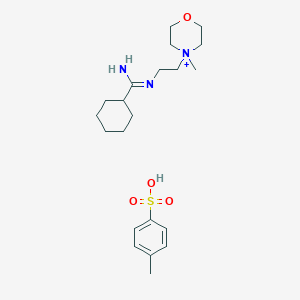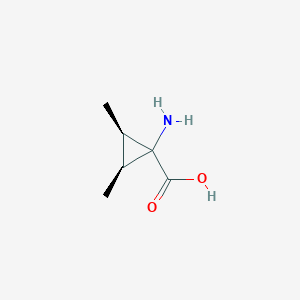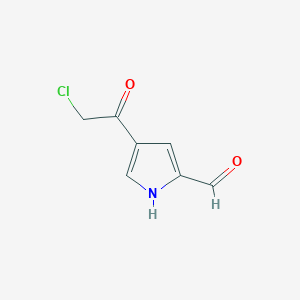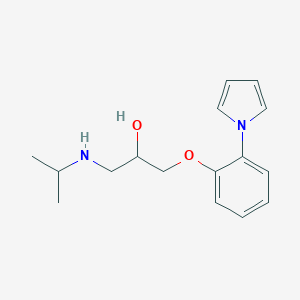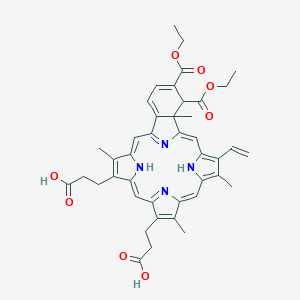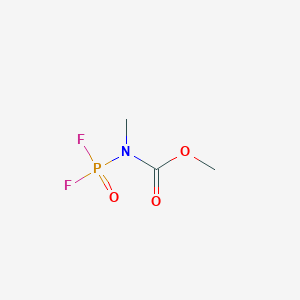
3-Hydrazinethieno(2,3-h)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinethieno(2,3-h)cinnoline is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process involving multiple steps and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Hydrazinethieno(2,3-h)cinnoline involves its ability to bind to specific enzymes and inhibit their activity. This results in the modulation of various signaling pathways and cellular processes, which can have profound effects on physiological functions.
Biochemical and Physiological Effects:
Studies have shown that 3-Hydrazinethieno(2,3-h)cinnoline can have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Hydrazinethieno(2,3-h)cinnoline in lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying various signaling pathways and cellular processes. However, its complex synthesis process and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are several potential future directions for the study of 3-Hydrazinethieno(2,3-h)cinnoline. These include further elucidation of its mechanism of action, optimization of its synthesis process, and development of new derivatives with improved activity and selectivity. Additionally, its potential applications in the treatment of various diseases such as cancer and diabetes warrant further investigation.
Métodos De Síntesis
The synthesis of 3-Hydrazinethieno(2,3-h)cinnoline involves the condensation of 2-Amino-3-cyanothiophene with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified through various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
3-Hydrazinethieno(2,3-h)cinnoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including protein tyrosine phosphatases and kinases. This makes it a promising candidate for the development of new drugs and therapies for various diseases such as cancer and diabetes.
Propiedades
Número CAS |
118736-71-3 |
|---|---|
Nombre del producto |
3-Hydrazinethieno(2,3-h)cinnoline |
Fórmula molecular |
C10H8N4S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
thieno[2,3-h]cinnolin-3-ylhydrazine |
InChI |
InChI=1S/C10H8N4S/c11-12-9-5-6-1-2-8-7(3-4-15-8)10(6)14-13-9/h1-5H,11H2,(H,12,13) |
Clave InChI |
DNPIEYAAEUIJAP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN |
SMILES canónico |
C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN |
Otros números CAS |
118736-71-3 |
Sinónimos |
3-hydrazinethieno(2,3-h)cinnoline 3-HZTC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



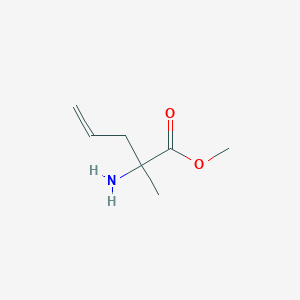

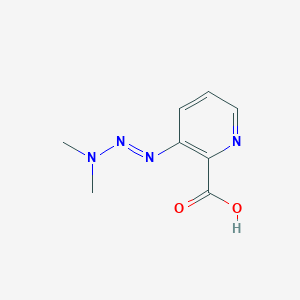


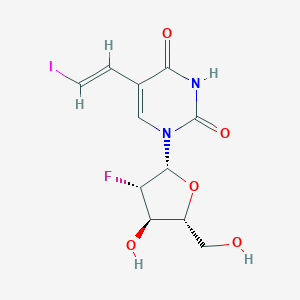
![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)
